molecular formula C19H23FN4OS B4054269 7-(2-fluorobenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane

7-(2-fluorobenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane

Cat. No.: B4054269
M. Wt: 374.5 g/mol
InChI Key: JKFUSCQBNOCFNT-UHFFFAOYSA-N
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Description

7-(2-fluorobenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C19H23FN4OS and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.15766071 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Outcomes of Fluorination

Research on cyclohexane-5-spirohydantoin derivatives, which share structural similarities with the compound , has explored the quantitative assessment of intermolecular interactions. These studies, focusing on fluorinated versions of the compounds, have revealed that fluorination can significantly impact the formation of three-dimensional networks through hydrogen-bonded structures. This has implications for materials science and drug design, suggesting potential utility in creating more effective molecular assemblies (Kristina Gak Simić et al., 2021).

Anticancer Activity

A study on new 1-thia-azaspiro[4.5]decane derivatives and their anticancer properties showed that these compounds have moderate to high inhibition activities against various cancer cell lines. This indicates that derivatives of spiro[4.5]decane, such as the one , could have promising applications in developing new anticancer treatments (E. M. Flefel et al., 2017).

Radioprotective Properties

Spirohydantoin derivatives have been investigated for their potential radioprotective properties against lethal doses of X-radiation in mice. These studies suggest that certain spiro compounds can significantly enhance survival rates when administered prior to radiation exposure, highlighting their potential application in radioprotection (Warren B. Shapiro et al., 1968).

Structural and Conformational Analysis

Research on the crystal packing and conformational preferences of cyclohexane-5-spirohydantoin derivatives incorporating a halogenated benzoyl group provides insights into the structural behaviors of these compounds. Understanding these properties is crucial for the development of new materials and pharmaceuticals, as it aids in predicting the stability and reactivity of potential compounds (A. Lazic et al., 2022).

Epidermal Growth Factor Receptor Inhibitors

A series of triazaspiro[4.5]dec-8-ene benzylidine derivatives, containing a thiazolidinone ring system and showing structural similarities to the compound of interest, have been evaluated as potential epidermal growth factor receptor inhibitors. This research indicates the potential of these compounds in treating diseases characterized by abnormal epidermal growth factor receptor activity, such as certain cancers (D. Fleita et al., 2013).

Properties

IUPAC Name

[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4OS/c1-14-17(26-22-21-14)18(25)24-10-8-19(13-24)7-4-9-23(12-19)11-15-5-2-3-6-16(15)20/h2-3,5-6H,4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFUSCQBNOCFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-fluorobenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
7-(2-fluorobenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane
Reactant of Route 3
7-(2-fluorobenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane
Reactant of Route 4
7-(2-fluorobenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane
Reactant of Route 5
Reactant of Route 5
7-(2-fluorobenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane
Reactant of Route 6
7-(2-fluorobenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.